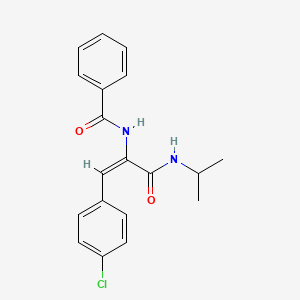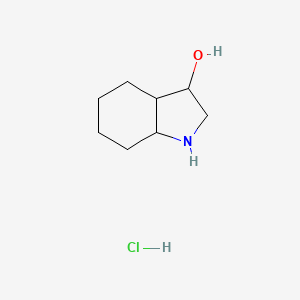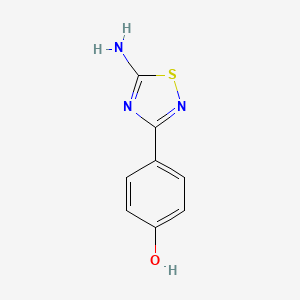
4-(5-Amino-1,2,4-tiadiazol-3-il)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol” is a compound that has been studied for its potential biological activities . It is a derivative of 1,2,4-thiadiazole, a heterocyclic compound that contains nitrogen and sulfur atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid from cyanoacetamide via oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization .Molecular Structure Analysis
The molecular structure of “4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol” can be inferred from its IUPAC name and similar compounds. It contains a phenol group attached to a 1,2,4-thiadiazole ring, which in turn is substituted with an amino group .Aplicaciones Científicas De Investigación
Inhibición de la Ureasa
La ureasa es una enzima que contiene níquel y juega un papel crucial en la conversión de urea en amoníaco y dióxido de carbono. La inhibición de la ureasa es esencial para el tratamiento de infecciones causadas por Helicobacter pylori, una bacteria que coloniza el estómago humano. Aquí es donde 4-(5-Amino-1,2,4-tiadiazol-3-il)fenol es relevante:
- Diseño y Síntesis: Se diseñaron y sintetizaron nuevos derivados de 2-((5-amino-1,3,4-tiadiazol-2-il)tio)-N-arilacetamida. Estos compuestos se prepararon de manera eficiente en tres pasos a partir de aminas, cloruro de 2-cloroacetilo, hidracina-carbothioamida y disulfuro de carbono .
- Actividad Inhibitoria de la Ureasa: Los compuestos sintetizados se evaluaron in vitro para determinar sus actividades inhibitorias de la ureasa. El compuesto 7j exhibió una actividad inhibitoria significativa con un valor de IC50 de 2,85 µM, lo que lo convierte en un candidato prometedor para una evaluación adicional .
Productos de Protección de Plantas
Las amino-1,2,4-triazoles, incluido this compound, se han utilizado ampliamente en la producción de productos de protección de plantas. Estos compuestos contribuyen a la producción masiva de insecticidas, fungicidas, reguladores del crecimiento de las plantas, retardantes e inhibidores de la nitrificación para fertilizantes nitrogenados .
Efectos Citotóxicos
En el contexto de la investigación del cáncer, se evaluaron los derivados de this compound para determinar sus efectos citotóxicos. El ensayo MTT demostró su impacto en las líneas celulares de leucemia (K562, Jurkat y MT-2) y en la línea celular de carcinoma cervical humano HeLa .
Relación Estructura-Actividad
La naturaleza de los sustituyentes en el anillo fenilo C-5 de las 1,3,4-tiadiazoles influye significativamente en su actividad citotóxica. Comprender esta relación estructura-actividad es crucial para el desarrollo de fármacos .
Mecanismo De Acción
Target of Action
The primary target of 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .
Pharmacokinetics
The compound’s synthesis from cyanoacetamide via oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization suggests that it might have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can potentially disrupt the survival of H. pylori, making it an effective treatment for infections caused by this bacterium .
Action Environment
Análisis Bioquímico
Biochemical Properties
It is known that thiadiazole derivatives, to which this compound belongs, have been associated with a wide range of biological activities, including anticancer, antimicrobial, antibacterial, antitubercular, anti-inflammatory, antifungal, antihypertensive, antidepressant, antileishmanial, and antimycobacterial properties
Cellular Effects
Based on its structural similarity to other thiadiazole derivatives, it is plausible that this compound could influence cell function by interacting with various cell signaling pathways, influencing gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that thiadiazole derivatives can interact with the active site of certain enzymes, leading to enzyme inhibition or activation
Propiedades
IUPAC Name |
4-(5-amino-1,2,4-thiadiazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-10-7(11-13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUNJJRELFGEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436769.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2436771.png)
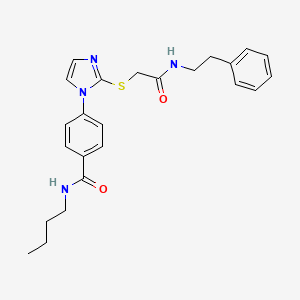

![N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2436781.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436783.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2436784.png)
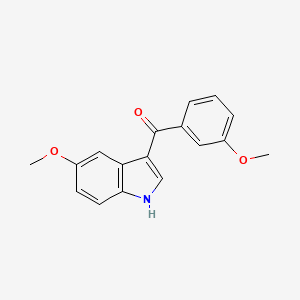
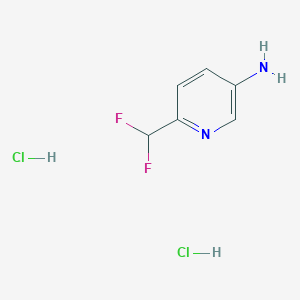
![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2436788.png)
![5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436789.png)
